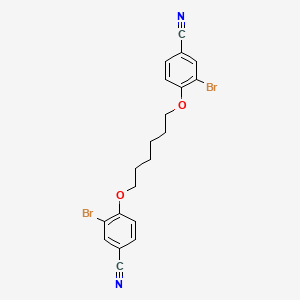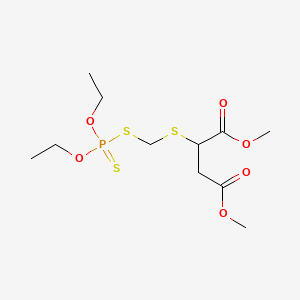
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester is a complex organic compound with a unique structure that includes both ester and phosphinothioyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester typically involves multiple steps. One common method includes the reaction of butanedioic acid with diethoxyphosphinothioyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the synthesis of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, dimethyl ester: This compound lacks the phosphinothioyl group, making it less reactive in certain chemical reactions.
Butanedioic acid, ((diethoxyphosphinothioyl)thio)-, diethyl ester: This compound has similar reactivity but different physical properties due to the presence of ethyl ester groups instead of methyl ester groups.
Uniqueness
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester is unique due to the presence of both ester and phosphinothioyl groups, which confer distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63233-98-7 |
|---|---|
Formule moléculaire |
C11H21O6PS3 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
dimethyl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate |
InChI |
InChI=1S/C11H21O6PS3/c1-5-16-18(19,17-6-2)21-8-20-9(11(13)15-4)7-10(12)14-3/h9H,5-8H2,1-4H3 |
Clé InChI |
HQBNNENUPFIFRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)SCSC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



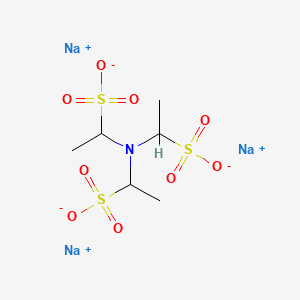
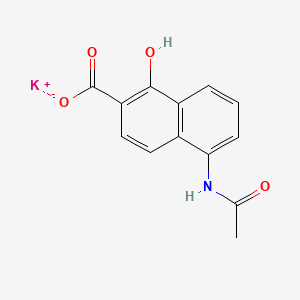
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
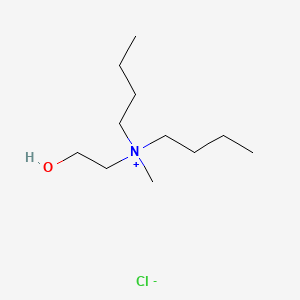
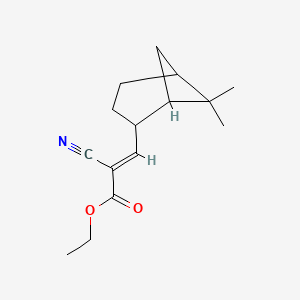
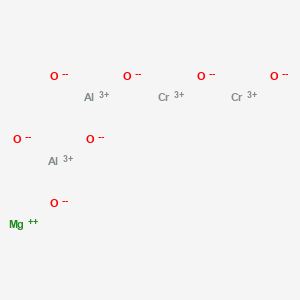

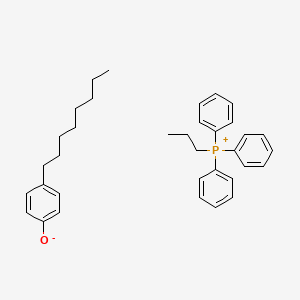

![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
